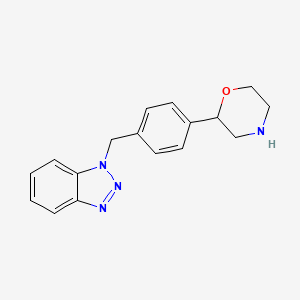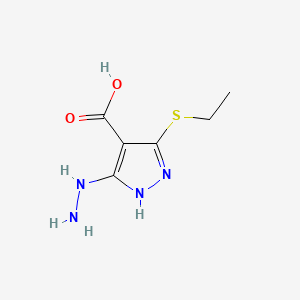
3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with potential applications in various fields of chemistry and biology. This compound features a pyrazole ring substituted with an ethylsulfanyl group at the 3-position, a hydrazinyl group at the 5-position, and a carboxylic acid group at the 4-position. The unique arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the formation of the pyrazole ring through the cyclization of appropriate precursors. For instance, the reaction between ethyl hydrazinecarboxylate and ethyl 2-oxo-2-(ethylsulfanyl)acetate under acidic conditions can yield the desired pyrazole derivative. Subsequent functional group transformations, such as hydrazine substitution and carboxylation, are then carried out to introduce the hydrazinyl and carboxylic acid groups, respectively.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazinyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrazole derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The hydrazinyl group, for instance, can form covalent bonds with active site residues of enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(Methylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
3-(Ethylsulfanyl)-5-amino-1H-pyrazole-4-carboxylic acid: Similar structure but with an amino group instead of a hydrazinyl group.
3-(Ethylsulfanyl)-1H-pyrazole-4-carboxylic acid: Lacks the hydrazinyl group.
Uniqueness
The presence of both the ethylsulfanyl and hydrazinyl groups in 3-(ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid provides a unique combination of reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific disciplines.
属性
IUPAC Name |
3-ethylsulfanyl-5-hydrazinyl-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S/c1-2-13-5-3(6(11)12)4(8-7)9-10-5/h2,7H2,1H3,(H,11,12)(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZHUNOSIDXTDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NNC(=C1C(=O)O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666507 |
Source


|
| Record name | 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117736-60-4 |
Source


|
| Record name | 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;3-[2-[bis[2-(3-hydroxypropoxy)ethyl]amino]ethoxy]propan-1-ol](/img/structure/B571103.png)
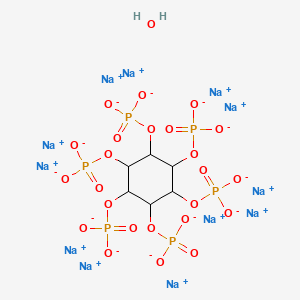
![2h,6h-Cyclopropa[3,4]pyrrolo[2,1-b][1,3]oxazine](/img/structure/B571106.png)
![(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B571107.png)
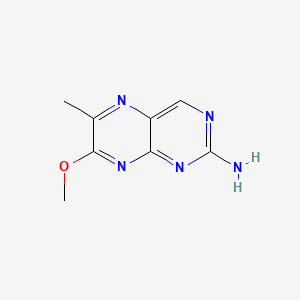
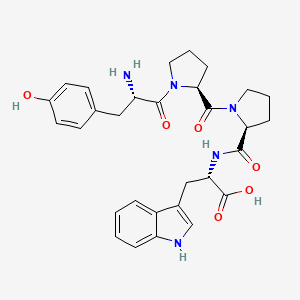
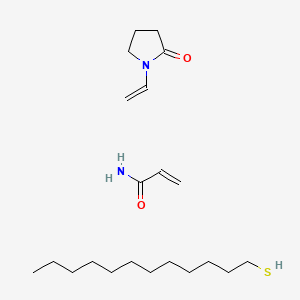
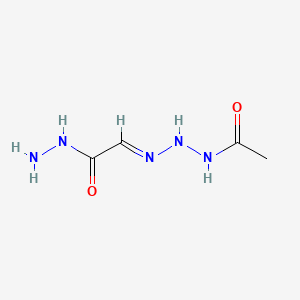
![(Octahydro-2H-pyrido[1,2-a]pyrazin-3-yl)methanol](/img/structure/B571120.png)
![(2E)-N-[2-(Piperazin-2-yl)ethyl]butan-2-imine](/img/structure/B571122.png)
